molecular formula C38H41BrN2O6 B1667932 Bromotetrandrine CAS No. 62067-29-2

Bromotetrandrine

Cat. No. B1667932
CAS RN: 62067-29-2
M. Wt: 701.6 g/mol
InChI Key: ANJMFZGRGHQXMA-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromotetrandrine, also known as BrTet and W-198, is an P-glycoprotein inhibitor. P-gp inhibitors were developed and coadministered with chemotherapeutic drugs to overcome the effect of efflux pumps thus enhancing the chemosensitivity of therapeutics. The pharmacokinetics parameters of bromotetrandrine indicated that the compound was rapidly distributed and accumulated in the tissues, and slowly cleared from plasma, which supported the use of BrTet for a once or twice dosing per chemotherapy cycle.

Scientific Research Applications

1. Cancer Treatment and Drug Resistance

Bromotetrandrine (BrTet) has shown promise in the treatment of cancer, particularly in overcoming drug resistance. Studies indicate its effectiveness in enhancing the sensitivity of doxorubicin-induced apoptosis in intrinsically resistant human hepatic cancer cells. BrTet pre-treatment followed by doxorubicin led to apoptotic changes, indicating its potential as a cancer treatment agent (Xiao Dong Liu, Hua Sun, & Geng-tao Liu, 2010). Similarly, research on leukemia cells in hypoxia conditions showed that BrTet, combined with anticancer agents, can decrease multidrug resistance, suggesting its role in enhancing the efficacy of cancer therapy (Wei Zhang, Bao‐an Chen, Jun-fei Jin, Y. He, & Ying Niu, 2013).

2. Multidrug Resistance Modulation

3. Enhancement of Chemotherapeutic Effects

BrTet has been shown to work in combination with other chemotherapeutic agents, like imatinib, to enhance their effectiveness against drug-resistant tumor cells. This synergistic effect results from the downregulation of mdr1 mRNA and P-glycoprotein expression, leading to increased drug sensitivity and apoptosis rates in resistant cells (Bao‐an Chen, Xue-Yun Shan, Jian Chen, G. Xia, Wenlin Xu, & M. Schmit, 2010).

4. Pharmacokinetics and Tissue Distribution

properties

CAS RN

62067-29-2

Product Name

Bromotetrandrine

Molecular Formula

C38H41BrN2O6

Molecular Weight

701.6 g/mol

IUPAC Name

(1S,14S)-19-bromo-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene

InChI

InChI=1S/C38H41BrN2O6/c1-40-15-13-24-20-31(43-4)33-21-27(24)28(40)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-41(29)2)35(39)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29H,13-18H2,1-6H3/t28-,29-/m0/s1

InChI Key

ANJMFZGRGHQXMA-VMPREFPWSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bromotetrandrine;  BrTet;  W-198;  W 198;  W198;  5-Bromotetrandrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromotetrandrine
Reactant of Route 2
Bromotetrandrine
Reactant of Route 3
Reactant of Route 3
Bromotetrandrine
Reactant of Route 4
Bromotetrandrine
Reactant of Route 5
Bromotetrandrine
Reactant of Route 6
Reactant of Route 6
Bromotetrandrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.